

Application Notes and Protocols: Fear-Potentiated Startle Assay with SCH 221510

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Compound of Interest

Compound Name: SCH 221510

Cat. No.: B1681530

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Introduction

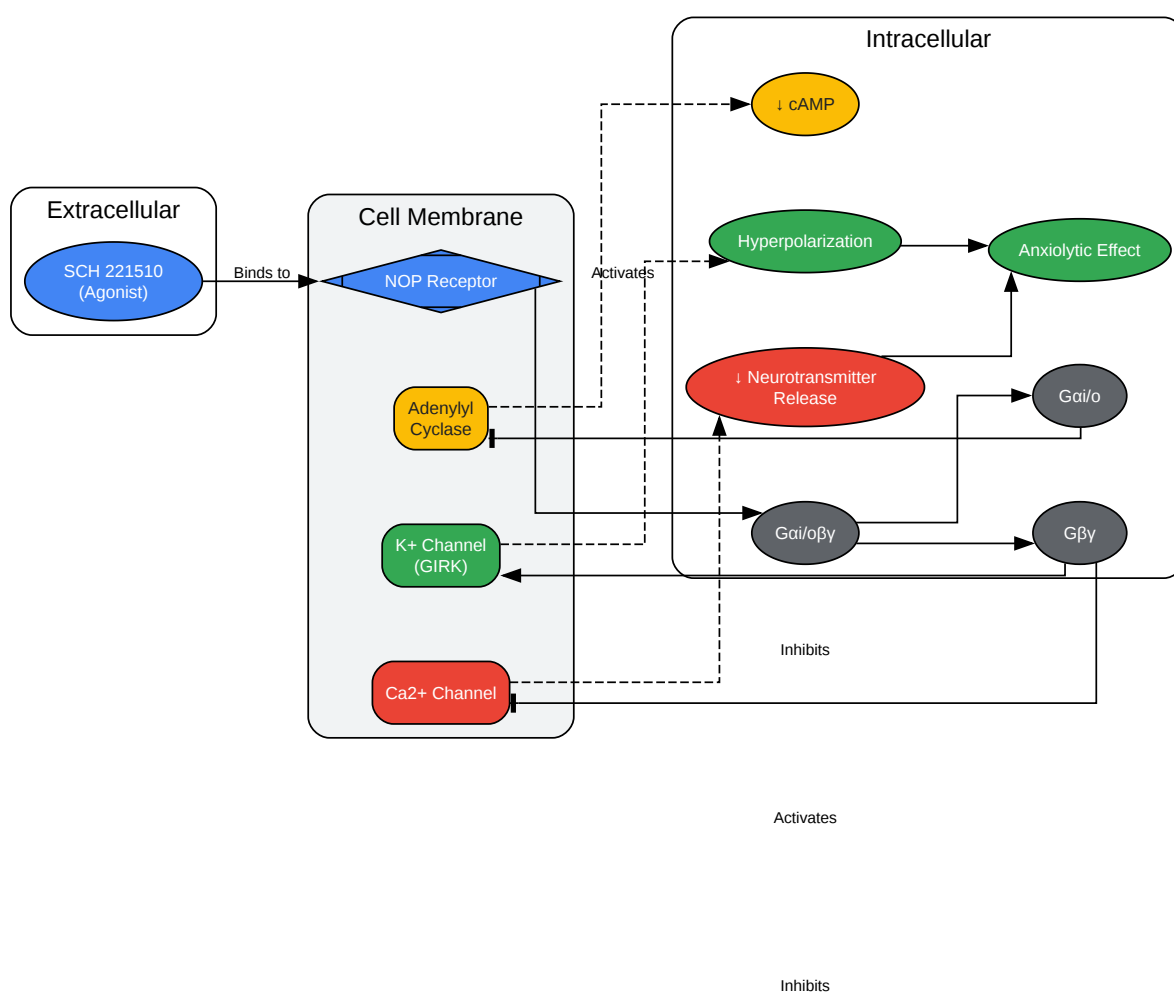
The fear-potentiated startle (FPS) assay is a widely utilized behavioral paradigm to study the neurobiology of fear and anxiety and to screen potential anxiolytic compounds. This model relies on the principle of classical conditioning, where a neutral stimulus (e.g., a light or a tone), known as the conditioned stimulus (CS), is paired with an aversive unconditioned stimulus (US), typically a mild foot shock. Following conditioning, the presentation of the CS alone elicits a fear response, which can be quantified by a potentiated startle reflex to a subsequent startling stimulus (e.g., a loud noise burst).

SCH 221510 is a potent and selective agonist for the nociceptin opioid receptor (NOP), also known as the orphanin FQ receptor (ORL1).^[1] The NOP receptor system is implicated in various physiological processes, including pain perception, reward, and the modulation of stress and anxiety. Activation of NOP receptors has been shown to produce anxiolytic-like effects in a range of preclinical models, making **SCH 221510** a compound of significant interest for the development of novel anti-anxiety therapeutics.^[1]

These application notes provide a detailed protocol for conducting a fear-potentiated startle assay in rats to evaluate the anxiolytic-like effects of **SCH 221510**.

Signaling Pathway of NOP Receptor in Anxiolysis

Activation of the NOP receptor by an agonist like **SCH 221510** initiates a signaling cascade that is primarily inhibitory in nature. The NOP receptor is a G-protein coupled receptor (GPCR) that couples to G α i/o subunits. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the G β γ subunits can directly modulate ion channel activity, leading to the activation of inwardly rectifying potassium (K $^{+}$) channels and the inhibition of voltage-gated calcium (Ca $^{2+}$) channels. The overall effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to the anxiolytic effects observed with NOP receptor agonists.



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NOP Receptor Signaling Pathway in Anxiolysis.

Experimental Protocol: Fear-Potentiated Startle Assay

This protocol is adapted from Varty et al. (2008) for the evaluation of **SCH 221510** in rats.^[1]

1. Animals:

- Male Wistar rats (250-350 g) are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.

2. Apparatus:

- Four identical startle chambers (SR-LAB, San Diego Instruments, San Diego, CA).
- Each chamber consists of a Plexiglas cylinder mounted on a platform inside a sound-attenuated, ventilated enclosure.
- A speaker mounted above the cylinder delivers the acoustic startle stimulus and background noise.
- A visual cue (light) is provided by a small lamp inside the chamber.
- A grid floor is connected to a shock generator.
- Startle responses are measured by a piezoelectric accelerometer mounted under the platform.

3. Drug Preparation and Administration:

- **SCH 221510** is suspended in a vehicle of 0.5% methylcellulose in water.
- The compound is administered orally (p.o.) via gavage at doses of 3, 6, and 10 mg/kg.
- The vehicle is administered as a control.
- Chlordiazepoxide (CDP) can be used as a positive control, administered intraperitoneally (i.p.).

- Drug or vehicle is administered 120 minutes before the startle test session.

4. Experimental Procedure:

The procedure consists of three phases: habituation, conditioning, and testing.

Phase 1: Habituation (Day 1)

- Place each rat in a startle chamber.
- Allow a 5-minute acclimation period with 65 dB background white noise.
- Present 30 acoustic startle stimuli (105 dB, 40 ms white noise) with a variable inter-trial interval (ITI) averaging 30 seconds.
- This session serves to habituate the animals to the startle stimulus and the apparatus.

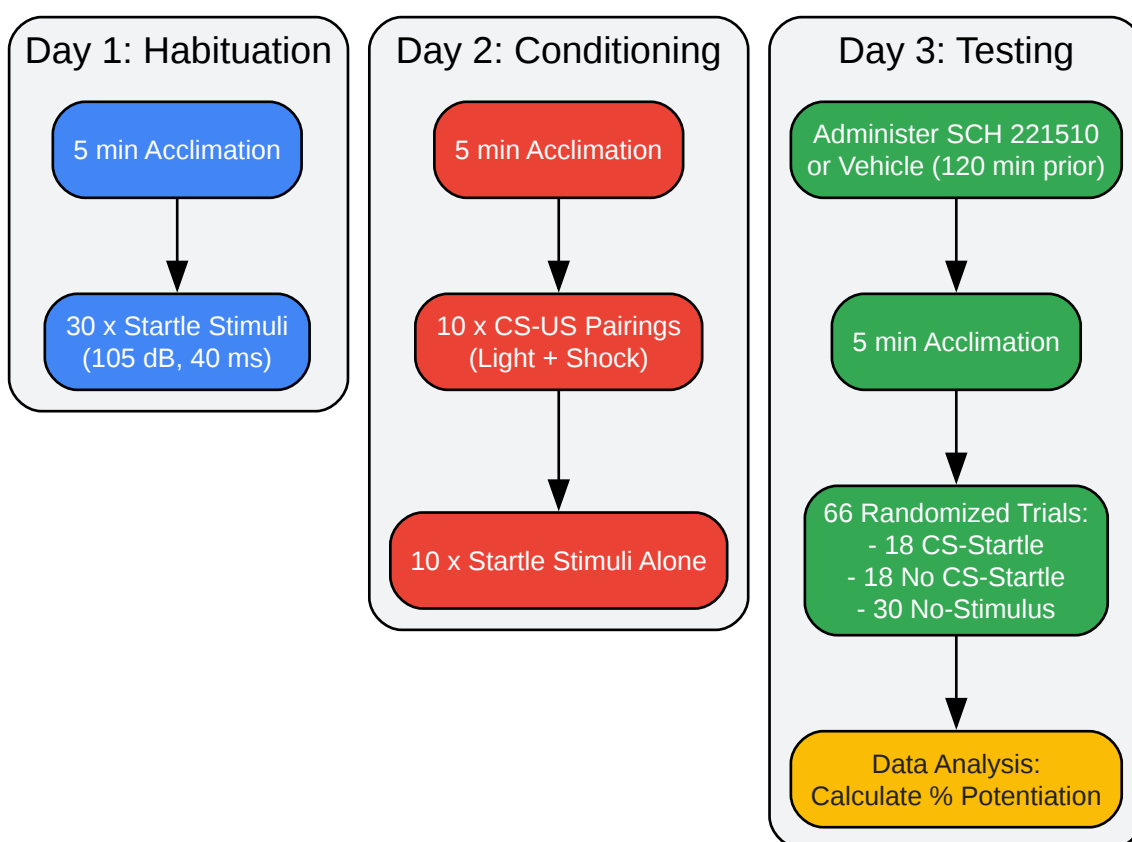
Phase 2: Conditioning (Day 2)

- Place each rat in the startle chamber.
- Allow a 5-minute acclimation period with 65 dB background white noise.
- Present 10 trials of the conditioned stimulus (CS), a 3.7-second light, that co-terminates with the unconditioned stimulus (US), a 0.5-second, 0.6-mA foot shock.
- The ITI is variable, averaging 2 minutes.
- Two minutes after the last conditioning trial, present 10 startle stimuli alone to assess any non-specific effects of the conditioning session on startle reactivity.

Phase 3: Testing (Day 3)

- Administer **SCH 221510** (3, 6, or 10 mg/kg, p.o.) or vehicle 120 minutes prior to the test session.
- Place each rat in the startle chamber.
- Allow a 5-minute acclimation period with 65 dB background white noise.

- The test session consists of 66 trials:
 - 18 CS-Startle trials: The 40-ms, 105-dB startle stimulus is presented 3.2 seconds after the onset of the 3.7-second light CS.
 - 18 No CS-Startle trials: The startle stimulus is presented in the absence of the light CS.
 - 30 No-Stimulus trials: Neither the CS nor the startle stimulus is presented.
- The different trial types are presented in a balanced and randomized order with a variable ITI averaging 30 seconds.



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References

- 1. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510) - PubMed [pubmed.ncbi.nlm.nih.gov]
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